Dibromostilbene

Descripción

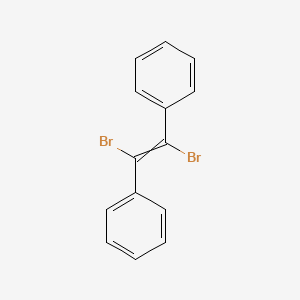

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1,2-dibromo-2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJYRGMCZCPTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Dibromostilbene: A Journey Through its Chemical History and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the history, discovery, and scientific importance of dibromostilbene. From its origins in the foundational era of stereochemistry to its modern applications, this document provides a comprehensive overview for professionals in the chemical and pharmaceutical sciences. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate a deeper understanding of this versatile molecule.

A Glimpse into the Past: The Discovery and Early Synthesis of this compound

The story of this compound is intrinsically linked to the pioneering work on stilbene (B7821643) itself. In 1843, the French chemist Auguste Laurent first reported the synthesis of stilbene, naming it after the Greek word "stilbo," meaning "I shine," a nod to its lustrous crystalline appearance. Following this discovery, the burgeoning field of organic chemistry in the 19th century saw a surge in the exploration of new compounds and reactions.

While a definitive first synthesis of this compound is not definitively attributed to a single individual in the readily available historical literature, its preparation became a cornerstone in the foundational studies of stereochemistry. The addition of bromine to trans-stilbene (B89595) to yield 1,2-dibromo-1,2-diphenylethane (B1143902) became a classic and widely taught example of a stereospecific reaction. This reaction demonstrates the anti-addition of bromine across the double bond, leading to the formation of the meso-diastereomer. This particular reaction was instrumental in illustrating the three-dimensional nature of molecules and the concept of stereoisomerism, a topic of intense investigation in the late 19th and early 20th centuries.

Early synthetic work on brominated organic compounds was driven by the desire to understand the rules of substitution and addition reactions, with chemists like Charles Gerhardt making significant contributions to the classification and understanding of organic transformations. The development of analytical techniques throughout this period was crucial in identifying and characterizing these new molecules, including the various isomers of this compound.

Synthesis and Characterization: From Historical Methods to Modern Protocols

The synthesis of this compound, particularly its various isomers, has been achieved through several methods. The most common and historically significant is the direct bromination of stilbene.

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane

The addition of bromine to trans-stilbene is a well-established and reliable method for the preparation of meso-1,2-dibromo-1,2-diphenylethane.

Experimental Protocol: Bromination of trans-Stilbene

Materials:

-

trans-Stilbene

-

Pyridinium (B92312) tribromide (or a solution of bromine in a suitable solvent like dichloromethane (B109758) or acetic acid)

-

Glacial acetic acid (or other appropriate solvent)

-

Ethanol (B145695) (for washing)

Procedure:

-

Dissolve trans-stilbene in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask.

-

Slowly add a solution of pyridinium tribromide (or bromine) to the stilbene solution with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue stirring until the reaction is complete. The product, meso-1,2-dibromo-1,2-diphenylethane, will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified product.

Quantitative Data:

| Property | Value |

| Isomer | meso-1,2-Dibromo-1,2-diphenylethane |

| Molecular Formula | C₁₄H₁₂Br₂ |

| Molecular Weight | 340.06 g/mol |

| Melting Point | 241-243 °C |

| Appearance | White crystalline solid |

| Typical Reaction Yield | > 80% |

Synthesis of trans-4,4'-Dibromostilbene

Another important isomer, trans-4,4'-dibromostilbene, can be synthesized using modern cross-coupling reactions, such as the Heck reaction.

Experimental Protocol: Heck Reaction for trans-4,4'-Dibromostilbene

Materials:

-

4-Bromoaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Morpholine

-

Methanol

-

Tetrafluoroboric acid

-

Palladium(II) acetate

-

Vinyltriethoxysilane

-

Sodium bicarbonate

Procedure: This is a multi-step synthesis that involves the formation of a diazonium salt from 4-bromoaniline, followed by conversion to a triazene, and finally a palladium-catalyzed double Heck reaction with vinyltriethoxysilane.

Quantitative Data:

| Property | Value |

| Isomer | trans-4,4'-Dibromostilbene |

| Molecular Formula | C₁₄H₁₀Br₂ |

| Molecular Weight | 338.04 g/mol |

| Melting Point | 212-215 °C |

| Appearance | White to off-white solid |

Biological Activities and Signaling Pathways

While the broader class of stilbenoids, such as resveratrol (B1683913) and pterostilbene, has been extensively studied for their biological activities, specific research on the signaling pathways modulated by this compound is less abundant. However, based on the activities of its parent compound and other halogenated derivatives, potential mechanisms of action can be inferred and are areas of active investigation.

Stilbenoids are known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] The anticancer activity of many stilbene derivatives is attributed to their ability to inhibit tubulin polymerization, a critical process in cell division.[3]

Hypothesized Signaling Pathways for this compound's Biological Activity

Based on studies of related stilbene compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses. For instance, pterostilbene, a close structural analog, has been shown to inhibit the p38 MAPK pathway, a key regulator of inflammatory responses.[4] It has also been found to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[5]

Below are graphical representations of these hypothesized pathways, created using the DOT language for Graphviz.

References

- 1. Annalen der Chemie - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]

- 4. Journal für praktische Chemie – Wikipedia [de.wikipedia.org]

- 5. Comptes Rendus. Chimie [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to Dibromostilbene: CAS Numbers, Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibromostilbene, a class of brominated organic compounds derived from stilbene (B7821643). This document details the chemical and physical properties of various isomers, outlines experimental protocols for their synthesis, and explores their biological activities, including their impact on cellular signaling pathways. The information is presented to support research and development efforts in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound Isomers

This compound exists in several isomeric forms, each with distinct stereochemistry and, consequently, unique physical and chemical properties. The primary isomers include those where bromine atoms are added across the double bond of stilbene (1,2-dibromo-1,2-diphenylethane) and those where the bromine atoms substitute the phenyl rings.

1,2-Dibromo-1,2-diphenylethane (B1143902) Isomers

The addition of bromine to the double bond of stilbene results in the formation of 1,2-dibromo-1,2-diphenylethane, which has two chiral centers. This leads to the existence of three stereoisomers: a meso compound and a pair of enantiomers (a racemic mixture).[1]

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| meso-1,2-Dibromo-1,2-diphenylethane | 13440-24-9[2][3][4][5][6][7] | C₁₄H₁₂Br₂[2][3][7] | 340.05[2][3] | 241 (dec.)[3][5][7] | 323.8[3][5] | White to light yellow-orange powder/crystal[2][5] |

| (dl)-1,2-Dibromo-1,2-diphenylethane | 5789-30-0[8][9][10] | C₁₄H₁₂Br₂[8] | 340.05[8] | 114-115 | 324[8] | Not specified |

| (1R,2R)-1,2-Dibromo-1,2-diphenylethane | Not specified | C₁₄H₁₂Br₂ | 340.05 | Not specified | Not specified | Not specified |

| (1S,2S)-1,2-Dibromo-1,2-diphenylethane | Not specified | C₁₄H₁₂Br₂ | 340.05 | Not specified | Not specified | Not specified |

Ring-Substituted this compound Isomers

This compound isomers can also have bromine atoms substituted on the phenyl rings. The properties of these isomers vary depending on the position and stereochemistry (E/Z) of the bromine atoms.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (E)-4,4'-Dibromostilbene | 18869-30-2 | C₁₄H₁₀Br₂ | 338.04 | 212 |

| (Z)-4,4'-Dibromostilbene | Not available | C₁₄H₁₀Br₂[11] | 338.04[11] | Not available |

| (Z)-2,2'-Dibromostilbene | Not available | C₁₄H₁₀Br₂[12] | 338.04[12] | Not available |

| (E)-3,4'-Dibromostilbene | Not available | C₁₄H₁₀Br₂[13] | 338.04[13] | Not available |

| α,β-Dibromostilbene | 20432104[14] | C₁₄H₁₀Br₂[14] | 338.04[14] | Not available |

Experimental Protocols for Synthesis

The synthesis of 1,2-dibromo-1,2-diphenylethane isomers is a classic experiment in organic chemistry that demonstrates the principles of stereospecific reactions.

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane from (E)-Stilbene

The bromination of (E)-stilbene (trans-stilbene) proceeds via an anti-addition mechanism to stereospecifically yield the meso-1,2-dibromo-1,2-diphenylethane.[15]

Materials:

-

(E)-Stilbene

-

Pyridinium (B92312) perbromide or Bromine in a suitable solvent (e.g., glacial acetic acid)

-

Methanol (B129727) (for washing)

Procedure:

-

Dissolve (E)-stilbene in a suitable solvent (e.g., 10 mL of acetic acid for 0.5 g of stilbene) in an Erlenmeyer flask, with gentle heating if necessary.[15]

-

Slowly add a solution of pyridinium perbromide (1 g) or bromine to the stilbene solution while stirring.[15]

-

The dibromide product will precipitate out of the solution almost immediately as small platelets.[15]

-

Continue stirring for a few more minutes to ensure the reaction goes to completion.[15]

-

Cool the reaction mixture in an ice bath to maximize precipitation.[15]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[15]

-

Wash the collected crystals with cold methanol to remove any unreacted starting materials and impurities.[15]

-

Dry the product to obtain pure meso-1,2-dibromo-1,2-diphenylethane.

Workflow Diagram for the Synthesis of meso-1,2-Dibromo-1,2-diphenylethane:

Caption: Workflow for the synthesis of meso-1,2-dibromo-1,2-diphenylethane.

Synthesis of (dl)-1,2-Dibromo-1,2-diphenylethane from (Z)-Stilbene

The bromination of (Z)-stilbene (cis-stilbene) also proceeds via anti-addition, leading to the formation of a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[16]

Materials:

-

(Z)-Stilbene

-

Pyridinium bromide perbromide or Bromine in a suitable solvent (e.g., dichloromethane (B109758) or glacial acetic acid)[16]

-

Solvent for work-up

Procedure:

-

Dissolve (Z)-stilbene in a suitable solvent (e.g., dichloromethane).

-

Slowly add a solution of pyridinium bromide perbromide or bromine to the (Z)-stilbene solution with stirring.[16]

-

The reaction is typically carried out at room temperature.

-

After the reaction is complete (indicated by the disappearance of the bromine color), the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization to yield the racemic mixture of (dl)-1,2-dibromo-1,2-diphenylethane.

Note: The choice of solvent can influence the product distribution. For instance, using bromine in glacial acetic acid with (Z)-stilbene can also produce some of the meso isomer.[16]

Reactivity and Applications

Dibromostilbenes are valuable intermediates in organic synthesis.

-

Synthesis of Diphenylacetylene (B1204595): A primary application of 1,2-dibromo-1,2-diphenylethane is in the synthesis of diphenylacetylene through a double dehydrobromination reaction using a strong base like potassium hydroxide.

-

Building Blocks in Organic Synthesis: Ring-substituted dibromostilbenes serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals, organic electronics, and materials with specific optical properties.

Biological Activities of Stilbene Derivatives

Stilbene and its derivatives, including brominated analogs, have garnered significant interest for their diverse biological activities.[17][18] While specific data for all this compound isomers is not extensively available, the broader class of stilbenoids exhibits a range of pharmacological effects.

Anticancer Activity

Many stilbene derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[18] The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[19]

The following table summarizes the cytotoxic activity (IC₅₀ values) of some stilbene derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| cis-stilbene-1,2,3-triazole congener (9j) | HCT-116 (Colon) | 3.25 ± 1.04 | [20] |

| cis-stilbene-1,2,3-triazole congener (9j) | A549 (Lung) | 4.12 ± 1.08 | [20] |

| cis-stilbene-1,2,3-triazole congener with bromo substitution (9c) | B16F10 (Mouse skin melanoma) | 1.53 ± 0.49 | [20] |

| Resveratrol (B1683913) | SW480 (Colorectal) | > 100 | [21] |

| Hydroxylated stilbene analog (2) | SW480 (Colorectal) | 35.8 | [21] |

| Hydroxylated stilbene analog (4) | SW480 (Colorectal) | 35.5 | [21] |

| Ferrocenyl-stilbene analog (17) | SW480 (Colorectal) | 5.9 | [21] |

| Ferrocenyl-stilbene analog (17) | HepG2 (Hepatoblastoma) | 5.9 | [21] |

Antimicrobial and Antifungal Activities

Stilbene derivatives have also been reported to possess antimicrobial and antifungal properties.[17] For instance, resveratrol shows activity against both gram-positive and gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) typically in the range of 50-200 µg/mL for gram-positive bacteria.[17]

Signaling Pathways

The biological effects of stilbenoids are mediated through their interaction with various cellular signaling pathways. A key pathway modulated by many stilbene derivatives is the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a crucial role in inflammation and cell survival.

Representative Signaling Pathway for Stilbenoid Bioactivity:

Caption: General signaling pathway influenced by stilbenoid compounds.

This diagram illustrates how stilbenoids can inhibit the MAPK and NF-κB pathways, leading to downstream effects such as reduced inflammation and cell proliferation, and induction of apoptosis and cell cycle arrest, which are key mechanisms in their anticancer activity.

This technical guide provides a foundational understanding of this compound and its derivatives. Further research into the specific biological activities and mechanisms of action of individual isomers is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2-Dibromo-1,2-diphenylethane (13440-24-9) for sale [vulcanchem.com]

- 3. Cas 13440-24-9,1,2-DIBROMO-1,2-DIPHENYLETHANE | lookchem [lookchem.com]

- 4. (1R,2S)-1,2-dibromo-1,2-diphenylethane | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. 1,2-DIBROMO-1,2-DIPHENYLETHANE | 13440-24-9 [chemicalbook.com]

- 7. meso-Stilbene dibromide - Wikipedia [en.wikipedia.org]

- 8. 1,2-DIBROMO-1,2-DIPHENYLETHANE CAS#: 5789-30-0 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 1,2-DIBROMO-1,2-DIPHENYLETHANE | 5789-30-0 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. (Z)-2,2'-Dibromostilbene | C14H10Br2 | CID 1811897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (E)-3,4'-dibromostilbene | C14H10Br2 | CID 9997242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Alpha,beta-dibromostilbene | C14H10Br2 | CID 5358304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Cancer Derived Cell Lines Proliferation by Synthesized Hydroxylated Stilbenes and New Ferrocenyl-Stilbene Analogs. Comparison with Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Dibromostilbene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemistry of 1,2-dibromo-1,2-diphenylethane, commonly known as dibromostilbene. It covers the stereospecific synthesis from stilbene (B7821643) isomers, the properties of the resulting stereoisomers, and detailed experimental protocols for their preparation and characterization.

Introduction to Stilbene and its Stereoisomers

Stilbene (1,2-diphenylethene) is an alkene that exists as two geometric isomers: (E)-stilbene (trans-stilbene) and (Z)-stilbene (cis-stilbene). These isomers exhibit distinct physical properties due to differences in their molecular symmetry and steric strain. (E)-stilbene is thermodynamically more stable and has a significantly higher melting point than the sterically hindered (Z)-isomer. The stereochemical outcome of reactions involving the double bond of stilbene is highly dependent on the starting isomer, making it a classic model for teaching and research in stereochemistry.

The Stereospecific Bromination of Stilbene

The addition of bromine (Br₂) across the double bond of stilbene is a cornerstone example of a stereospecific reaction. In such reactions, the stereochemistry of the starting material dictates the stereochemistry of the product.[1] The reaction proceeds via an electrophilic addition mechanism involving a cyclic bromonium ion intermediate.[1][2][3] This intermediate is then attacked by a bromide ion in an anti-addition fashion, meaning the two bromine atoms add to opposite faces of the original double bond.[1][3]

-

Bromination of (E)-Stilbene : The anti-addition of bromine to the planar (E)-stilbene results in the exclusive formation of meso-1,2-dibromo-1,2-diphenylethane.[1][4] This compound contains two stereocenters but is achiral due to an internal plane of symmetry.

-

Bromination of (Z)-Stilbene : The anti-addition of bromine to (Z)-stilbene produces a racemic mixture of two enantiomers: (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[1][5][6] This pair of non-superimposable mirror images is optically active.

The distinct outcomes from the two stilbene isomers underscore the stereospecificity of the bromination reaction.

Data Presentation: Properties of Isomers

The physical properties of stilbene and this compound isomers are distinct, allowing for their identification and separation. Melting point determination is a primary method for characterizing the products of stilbene bromination.[7]

| Compound | Isomer | Molar Mass ( g/mol ) | Melting Point (°C) |

| Stilbene | (E)-stilbene (trans) | 180.25 | 122–124 |

| (Z)-stilbene (cis) | 180.25 | 5–6 | |

| 1,2-Dibromo-1,2-diphenylethane | meso | 340.05 | 241–243[8][9][10] |

| Racemic (d,l pair) | 340.05 | 113–114[7] |

Visualization of Stereochemical Pathways

The relationship between the starting stilbene isomers and their respective this compound products is a critical logical pathway in understanding this reaction.

Caption: Stereospecific bromination pathways of stilbene isomers.

Experimental Protocols

The synthesis of this compound is a common laboratory experiment. Below are detailed protocols for the bromination of both (E)- and (Z)-stilbene using pyridinium (B92312) tribromide, a safer alternative to elemental bromine.

Materials:

-

(E)-stilbene (0.4 g)

-

Glacial acetic acid (8 mL)

-

Pyridinium tribromide (0.8 g)

-

18 x 150 mm test tube or small round-bottom flask

-

Water bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Place 0.4 g of (E)-stilbene into an 18 x 150 mm test tube.[2]

-

Add 4 mL of glacial acetic acid and gently heat the mixture in a water bath until the solid completely dissolves, stirring with a glass rod.[2]

-

Add 0.8 g of pyridinium tribromide to the solution. Wash any reagent adhering to the sides of the test tube down with an additional 4 mL of glacial acetic acid.[2]

-

Heat the reaction mixture in a boiling water bath for 10 minutes, stirring occasionally.[2]

-

Cool the test tube to room temperature. A precipitate of the product will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.[2]

-

Wash the crystals with two small portions (approx. 3 mL each) of cold methanol to remove the orange color of any remaining reagents.[2]

-

Allow the product to air dry completely.

-

Characterize the product by weighing to determine the yield and measuring its melting point. The expected melting point for the meso product is ~241 °C.[9]

Materials:

-

(Z)-stilbene (0.3 mL)

-

Glacial acetic acid (6 mL)

-

Pyridinium tribromide (0.6 g)

-

Deionized water (6 mL)

-

18 x 150 mm test tube

-

Ice bath and water bath

-

Hirsch funnel and vacuum filtration apparatus

Procedure:

-

Measure 0.3 mL of (Z)-stilbene and place it in an 18 x 150 mm test tube.[2]

-

Add 3 mL of glacial acetic acid and mix thoroughly.[2]

-

Cool the mixture in an ice bath, then add 0.6 g of pyridinium tribromide. Wash down the sides of the test tube with another 3 mL of glacial acetic acid.[2]

-

Heat the test tube in a boiling water bath, stirring until the orange color of the pyridinium tribromide fades to a pale yellow (approximately 5-10 minutes).[2]

-

Cool the reaction mixture to about 40-50 °C in a warm water bath.[2]

-

Add 6 mL of water to precipitate the product and then cool the mixture thoroughly in an ice bath for 15 minutes.[2]

-

Collect the solid product by vacuum filtration using a Hirsch funnel, wash with cold water, and allow it to air dry.[2]

-

Characterize the product by determining its yield and melting point. The expected melting point for the racemic mixture is ~114 °C.[7]

Visualization of Experimental Workflow

A generalized workflow for the synthesis provides a clear overview of the experimental process.

Caption: Generalized workflow for the synthesis of this compound.

Characterization and Analysis

Beyond melting point, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for distinguishing between the meso and racemic diastereomers of this compound.[11][12]

-

meso-isomer : Due to the molecule's symmetry, the two methine protons (the hydrogens attached to the carbons bearing bromines) are chemically equivalent. They appear as a single peak (a singlet) in the ¹H NMR spectrum.[13]

-

Racemic isomers : In the enantiomers, the two methine protons are also chemically equivalent to each other within a single molecule and appear as a singlet, but at a different chemical shift compared to the meso isomer.[13]

The distinct chemical shifts and coupling patterns in the NMR spectra provide definitive proof of the stereochemical identity of the synthesized product.[11][12]

References

- 1. homework.study.com [homework.study.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. proprep.com [proprep.com]

- 5. homework.study.com [homework.study.com]

- 6. chegg.com [chegg.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. meso-1,2-Dibromo-1,2-diphenylethane = 97 13440-24-9 [sigmaaldrich.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. meso-Stilbene dibromide - Wikipedia [en.wikipedia.org]

- 11. 1,2-Dibromo-1,2-diphenylethane | 5789-30-0 | Benchchem [benchchem.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. rsc.org [rsc.org]

A Technical Guide to the Theoretical and Experimental Analysis of Dibromostilbene Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to assess the stability of dibromostilbene isomers. Stilbene derivatives are of significant interest in medicinal chemistry and materials science, and understanding the relative stability of their isomers is crucial for predicting their biological activity, reactivity, and physical properties. This document outlines the computational workflows for determining isomer stability, details experimental protocols for their synthesis, and presents the expected theoretical results based on established principles of stereochemistry.

Introduction to this compound Isomerism

This compound, a halogenated derivative of stilbene, exists as two primary geometric isomers: (E)-dibromostilbene (trans) and (Z)-dibromostilbene (cis). The arrangement of the phenyl rings and bromine atoms around the central carbon-carbon double bond dictates the isomer's geometry and, consequently, its stability. The (E)-isomer is generally anticipated to be the more stable configuration due to reduced steric hindrance between the bulky phenyl and bromine substituents. In contrast, the (Z)-isomer experiences greater steric strain, leading to a higher ground-state energy.

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for quantifying the energy difference between these isomers and providing insights into their electronic structure and thermodynamic properties. Experimental synthesis and characterization are essential for validating these theoretical predictions and for providing tangible samples for further study.

Theoretical Calculations of Isomer Stability

The relative stability of this compound isomers is determined by calculating their ground-state energies using quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.

Computational Workflow

A typical workflow for the theoretical analysis of isomer stability involves several key steps, as illustrated in the diagram below. This process begins with the generation of the initial 3D structures of the isomers and proceeds through geometry optimization and energy calculations to determine their relative stabilities.

An In-depth Technical Guide on the Solubility of Dibromostilbene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dibromostilbene. Due to the limited availability of direct quantitative solubility data for this compound, this guide presents extensive data for its parent compound, trans-stilbene (B89595), as a reliable reference for estimating its solubility profile. Furthermore, a detailed, step-by-step experimental protocol for the accurate determination of this compound solubility is provided. This guide is intended to be a valuable resource for researchers working with this compound and related compounds in various scientific and drug development applications.

Introduction to this compound

This compound (C₁₄H₁₀Br₂) is a halogenated derivative of stilbene (B7821643), a diarylethene consisting of a central ethene double bond with a phenyl group on each carbon atom. The presence of two bromine atoms on the stilbene backbone significantly influences its physicochemical properties, including its polarity, melting point, and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical research, where it may serve as a precursor or an active molecule.

The solubility of a compound is a fundamental property that dictates its behavior in solution, affecting reaction kinetics, crystallization, and bioavailability. This guide aims to provide a thorough understanding of the solubility of this compound, enabling researchers to make informed decisions in their experimental designs.

Quantitative Solubility Data (Reference: trans-Stilbene)

Direct quantitative solubility data for this compound in common organic solvents is not extensively reported in the literature. However, the solubility of its parent compound, trans-stilbene, has been well-documented and serves as an excellent predictive baseline.[1] The addition of two bromine atoms to the stilbene structure increases its molecular weight and polarity. This is expected to decrease its solubility in non-polar solvents and may slightly increase its solubility in more polar organic solvents compared to trans-stilbene.

The following table summarizes the experimental mole fraction and molar solubilities of trans-stilbene in a variety of organic solvents at 25.0 °C.[1][2]

Table 1: Solubility of trans-Stilbene in Various Organic Solvents at 25.0 °C

| Solvent | Mole Fraction Solubility (X) | Molar Solubility (mol/L) (Calculated) |

| Non-Polar Solvents | ||

| n-Hexane | 0.00445 | ~0.030 |

| n-Heptane | 0.00539 | ~0.033 |

| n-Octane | 0.00627 | ~0.035 |

| Cyclohexane | 0.00693 | ~0.077 |

| Toluene | 0.04018 | ~0.377 |

| Benzene | 0.04544 | ~0.509 |

| Polar Aprotic Solvents | ||

| Ethyl Acetate | 0.01955 | ~0.210 |

| Acetone | 0.01361 | ~0.185 |

| Dichloromethane | 0.04350 | ~0.720 |

| Chloroform | 0.06227 | ~0.774 |

| Dimethyl Sulfoxide (DMSO) | - | Readily Soluble[3] |

| Polar Protic Solvents | ||

| Methanol | 0.00163 | ~0.040 |

| Ethanol | 0.00222 | ~0.038 |

| 1-Propanol | 0.00288 | ~0.038 |

| 1-Butanol | 0.00361 | ~0.039 |

| Water | 1.6 x 10⁻⁸ | 1.6 x 10⁻⁶[3] |

Note: Molar solubility is calculated from the mole fraction and the molar volume of the solvent and is an approximation. The qualitative data for DMSO indicates high solubility, making it a suitable solvent for stock solutions.[3] trans-Stilbene is practically insoluble in water.[4][5][6]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[7]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with screw caps (B75204) or glass stoppers

-

Orbital shaker or rotary agitator with temperature control

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[7]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[7] It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to rest in a constant temperature bath for at least 24 hours to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, carefully withdraw the supernatant using a syringe and pass it through a syringe filter.[7] This step must be performed without temperature fluctuations to prevent precipitation.

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.

Caption: Logical workflow for the determination of this compound solubility.

Conclusion

While direct quantitative solubility data for this compound remains a gap in the readily accessible scientific literature, this technical guide provides a robust framework for researchers. By utilizing the provided solubility data for the parent compound, trans-stilbene, scientists can make informed initial assessments. Furthermore, the detailed experimental protocol offers a clear and reliable method for determining the precise solubility of this compound in any organic solvent of interest. This information is critical for advancing research and development in fields where this compound and its derivatives are of interest.

References

Crystal Structure of meso-Dibromostilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

meso-Dibromostilbene is one of the three stereoisomers of 1,2-dibromo-1,2-diphenylethane, the others being a pair of enantiomers ((1R,2R) and (1S,2S)).[1] The meso form is achiral due to an internal plane of symmetry, despite possessing two chiral centers.[2] The stereospecific synthesis and reactions of meso-dibromostilbene are classic examples in the study of electrophilic addition and elimination reactions in organic chemistry.[3] Its high melting point compared to its diastereomers suggests a more stable crystal lattice.[2] A detailed understanding of its crystal structure is crucial for rationalizing its physical properties and reactivity.

Synthesis of meso-Dibromostilbene

The primary route for the synthesis of meso-dibromostilbene is the electrophilic addition of bromine to trans-stilbene (B89595).[3][4] This reaction is stereospecific, yielding the meso isomer.[4]

Experimental Protocol: Bromination of trans-Stilbene

Materials:

-

trans-Stilbene

-

Pyridinium (B92312) tribromide (or liquid bromine)

-

Glacial acetic acid (or ethanol)

-

Methanol (B129727) (for washing)

-

Erlenmeyer flask

-

Stir bar and magnetic stir plate

-

Heating mantle or steam bath

-

Büchner funnel and filter flask

-

Ice bath

Procedure using Pyridinium Tribromide: [4][5]

-

In a 100 mL Erlenmeyer flask, dissolve 0.5 g of trans-stilbene in 10 mL of glacial acetic acid, gently heating on a steam bath to facilitate dissolution.[4]

-

To the warm, stirring solution, add 1.0 g of pyridinium tribromide in small portions over a period of five minutes.[4][5]

-

Continue stirring and heating for an additional 1-2 minutes. The meso-dibromostilbene product will precipitate as small platelets.[4]

-

Cool the reaction mixture in an ice bath to ensure complete precipitation.[4]

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.[4]

-

Wash the crystals with cold methanol to remove any impurities.[4]

-

Allow the product to air dry or dry in a low-temperature oven.

Safety Precautions: Bromine and glacial acetic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety goggles.[4]

Physicochemical and Spectroscopic Properties

The known properties of meso-dibromostilbene are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂Br₂ | [6][7] |

| Molecular Weight | 340.05 g/mol | [6][8] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 241 °C (decomposes) | [8] |

| Solubility | Insoluble in water | [9] |

| ¹H NMR (CDCl₃) | δ 7.65-7.35 (m, 10H), 5.50 (s, 2H) | [10] |

| ¹³C NMR (CDCl₃) | δ 140.0, 129.0, 128.8, 127.9, 56.1 | [10] |

Crystal Structure Determination by Single-Crystal X-ray Diffraction (Generalized Protocol)

As a definitive crystal structure of meso-dibromostilbene is not publicly available, this section outlines a detailed, generalized experimental protocol for its determination.

Crystal Growth

High-quality single crystals are paramount for X-ray diffraction analysis.

Protocol:

-

Purification: The synthesized meso-dibromostilbene should be of high purity. Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) can be performed to achieve this.[10]

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. Slow evaporation of a saturated solution is a common method for growing single crystals of organic compounds.

-

Crystal Growth:

-

Prepare a nearly saturated solution of purified meso-dibromostilbene in a clean vessel.

-

Cover the vessel loosely to allow for slow evaporation of the solvent.

-

Store the vessel in a vibration-free environment at a constant temperature.

-

Monitor crystal growth over several days to weeks.

-

Data Collection

Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[11]

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[12]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: Based on the unit cell and symmetry, a data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles.

-

Full Data Collection: The crystal is rotated, and diffraction data are collected as a series of images.

Structure Solution and Refinement

Protocol:

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined. For a molecule of this size, direct methods are typically employed to solve the phase problem.[13]

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and structural analysis of meso-dibromostilbene.

Logical Flow of X-ray Crystallography

Caption: Step-by-step process of determining a crystal structure.

Conclusion

meso-Dibromostilbene is a readily synthesized compound that serves as an important model in stereochemistry. While its synthesis and spectroscopic properties are well-established, a detailed report of its single-crystal X-ray structure is not readily found in the public domain. The experimental protocols provided in this guide offer a clear pathway for the synthesis and purification of meso-dibromostilbene, as well as a comprehensive, generalized workflow for the determination of its crystal structure. The elucidation of its crystal packing, bond lengths, and angles would provide valuable insights for researchers in organic chemistry, materials science, and drug development.

References

- 1. Dehydrobromination Of Meso-Stilbene Lab Report - 534 Words | Cram [cram.com]

- 2. researchgate.net [researchgate.net]

- 3. brainly.com [brainly.com]

- 4. books.rsc.org [books.rsc.org]

- 5. article.sapub.org [article.sapub.org]

- 6. echemi.com [echemi.com]

- 7. meso-1,2-Dibromo-1,2-diphenylethane | C14H12Br2 | CID 2753450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 内消旋-1,2-二溴-1,2-二苯基乙烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1,2-DIBROMO-1,2-DIPHENYLETHANE | 13440-24-9 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. fiveable.me [fiveable.me]

- 12. books.rsc.org [books.rsc.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Electronic Properties of Dibromostilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of dibromostilbene derivatives, a class of compounds with significant potential in organic electronics and medicinal chemistry. This document details their synthesis, photophysical and electrochemical characteristics, and the theoretical framework underpinning their behavior, presenting a valuable resource for professionals in research and development.

Introduction

Stilbene (B7821643) derivatives are characterized by a central ethene double bond flanked by two phenyl rings. The introduction of bromine atoms onto the stilbene scaffold, creating this compound isomers, profoundly influences their electronic properties. This alteration is primarily due to the "heavy-atom effect," which enhances spin-orbit coupling and facilitates intersystem crossing from the excited singlet state to the triplet state. This phenomenon makes this compound derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and as photosensitizers in photodynamic therapy.[1] Furthermore, their unique electronic and optical properties make them valuable as building blocks in the synthesis of more complex conjugated polymers and organic semiconductors.[1][2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established organic chemistry reactions, principally the Wittig reaction and the Heck reaction. The choice of method often depends on the desired isomer and the availability of starting materials.

Wittig Reaction

The Wittig reaction is a versatile method for forming carbon-carbon double bonds. In the context of this compound synthesis, a phosphorus ylide, generated from a (bromobenzyl)triphenylphosphonium halide, reacts with a bromobenzaldehyde to yield the corresponding this compound. This reaction can produce a mixture of (E)- and (Z)-isomers, which can then be separated or isomerized.

Experimental Protocol: Synthesis of trans-4,4'-Dibromostilbene via Wittig-type Reaction (General Procedure)

A general protocol for the synthesis of stilbene derivatives, which can be adapted for 4,4'-dibromostilbene, involves the reaction of a benzyltriphenylphosphonium (B107652) halide with a benzaldehyde (B42025) in the presence of a base.[2]

-

Materials: 4-Bromobenzyltriphenylphosphonium bromide, 4-bromobenzaldehyde (B125591), sodium hydroxide (B78521), dichloromethane.

-

Procedure:

-

To a round-bottom flask, add 4-bromobenzyltriphenylphosphonium bromide and 4-bromobenzaldehyde in dichloromethane.

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise.

-

Heat the mixture to reflux for 30-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting mixture of (E)- and (Z)-isomers can be isomerized to the more stable trans-isomer by dissolving the crude product in a suitable solvent (e.g., dichloromethane), adding a catalytic amount of iodine, and exposing the solution to light.

-

The final product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Heck Reaction

The Mizoroki-Heck reaction provides an alternative route to stilbene derivatives, involving the palladium-catalyzed coupling of an aryl halide with an alkene. For the synthesis of symmetrical dibromostilbenes, a double Heck reaction can be employed.

Experimental Protocol: Synthesis of trans-4,4'-Dibromostilbene via Double Heck Reaction

This protocol details the synthesis of trans-4,4'-dibromostilbene from 4-bromoaniline (B143363).

-

Materials: 4-bromoaniline, hydrochloric acid, sodium nitrite (B80452), morpholine (B109124), tetrafluoroboric acid, palladium acetate (B1210297), vinyltriethoxysilane (B1683064), methanol.

-

Procedure:

-

Preparation of 4-[(Bromophenyl)azo]morpholine:

-

Dissolve 4-bromoaniline in 6 N hydrochloric acid with warming and then cool to 0°C to precipitate the amine salt.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0°C.

-

Add morpholine dropwise, followed by water and a 10% aqueous sodium bicarbonate solution.

-

Filter, wash, and dry the resulting precipitate. Recrystallize from hot light petroleum to obtain the pure triazene (B1217601).

-

-

Synthesis of trans-4,4'-Dibromostilbene:

-

Charge a round-bottomed flask with the prepared triazene and methanol, and cool to 0°C.

-

Add 40% tetrafluoroboric acid dropwise.

-

Remove the ice bath and allow the reaction to reach room temperature.

-

Add palladium acetate, followed by a solution of vinyltriethoxysilane in methanol.

-

Add a second portion of palladium acetate and continue stirring at room temperature.

-

Warm the mixture to 40°C and then heat under reflux.

-

Concentrate the solution, add water to precipitate the solid product.

-

Filter, wash with water, and dry to obtain trans-4,4'-dibromostilbene.

-

-

Electronic and Photophysical Properties

The electronic properties of this compound derivatives are summarized in the following tables. These properties are highly dependent on the position of the bromine substituents and the isomeric form (cis or trans) of the molecule.

Table 1: Physical and Electrochemical Properties of this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Redox Potential (V) |

| trans-4,4'-Dibromostilbene | C₁₄H₁₀Br₂ | 338.04 | 212 | 1.8 |

| cis-4,4'-Dibromostilbene | C₁₄H₁₀Br₂ | 338.04 | 80-82 | Not available |

| 2,2'-Dibromostilbene | C₁₄H₁₀Br₂ | 338.04 | Not available | Not available |

| 3,3'-Dibromostilbene | C₁₄H₁₀Br₂ | 338.04 | Not available | Not available |

Table 2: Photophysical Properties of this compound Derivatives

| Compound | Absorption Max (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| trans-4,4'-Dibromostilbene | ~317-325 (in CH₂Cl₂) | Not available | Not available | 0.001 - 0.02 |

| cis-4,4'-Dibromostilbene | ~280 | Lower than trans | Weak to non-emissive | ~0.001 |

| trans-Stilbene (for comparison) | ~295-310 | Higher than cis | ~340-350 | ~0.05 |

The trans isomers of stilbene derivatives generally exhibit red-shifted absorption maxima and higher molar absorptivity compared to their cis counterparts due to the more planar structure of the trans isomer, which allows for greater π-conjugation.[3] The introduction of bromine atoms, as in 4,4'-dibromostilbene, leads to a significant quenching of fluorescence, resulting in low quantum yields.[1] This is a direct consequence of the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Computational Studies

Computational chemistry provides valuable insights into the electronic structure and properties of this compound derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as predicting absorption and emission spectra.

Table 3: Calculated HOMO-LUMO Energy Levels of Stilbene (for reference)

| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| trans-Stilbene | Not available | Not available | Not available |

| cis-Stilbene | Not available | Not available | Not available |

Specific HOMO/LUMO data for this compound derivatives were not found in the performed searches. The data for stilbene is included as a reference point for understanding the general electronic structure.

The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of a molecule. A smaller energy gap generally corresponds to a red-shifted absorption spectrum. The positions of the bromine atoms on the phenyl rings are expected to modulate these energy levels through inductive and resonance effects.

Experimental Workflows and Logical Relationships

The characterization and application of this compound derivatives involve a series of interconnected experimental and analytical steps.

References

Methodological & Application

Application Note: Synthesis of meso-1,2-Dibromo-1,2-diphenylethane from trans-Stilbene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of meso-1,2-dibromo-1,2-diphenylethane (B7791125) via the electrophilic addition of bromine to trans-stilbene (B89595). The primary protocol employs pyridinium (B92312) tribromide as a stable and safer solid bromine source, with glacial acetic acid as the solvent. Alternative "green" chemistry methods that generate bromine in situ are also discussed. The reaction is stereospecific, yielding the meso isomer.[1][2][3][4] This protocol includes a step-by-step experimental procedure, a summary of quantitative data from various methods, and a visual workflow diagram.

Introduction

The bromination of alkenes is a fundamental electrophilic addition reaction in organic synthesis. The reaction of trans-stilbene with bromine proceeds via a cyclic bromonium ion intermediate, leading to a stereospecific anti-addition of the two bromine atoms across the double bond.[2][3] This stereospecificity results in the exclusive formation of meso-1,2-dibromo-1,2-diphenylethane, which has two stereogenic centers but is achiral due to a plane of symmetry.[2][5]

While elemental bromine (Br₂) can be used directly, it is a highly corrosive and volatile liquid.[6][7] This protocol details the use of pyridinium tribromide (C₅H₅NHBr₃), a stable, crystalline solid that serves as a safer and more easily handled source of bromine.[5] Additionally, greener alternatives that generate bromine in situ from reagents like hydrobromic acid with hydrogen peroxide are viable and reduce the hazards associated with handling elemental bromine.[7][8]

Experimental Protocols

Protocol 2.1: Bromination using Pyridinium Tribromide

This protocol is adapted from established laboratory procedures for the bromination of trans-stilbene using pyridinium tribromide in glacial acetic acid.[1][5]

Materials:

-

trans-Stilbene (MW: 180.25 g/mol )

-

Pyridinium tribromide (MW: 319.86 g/mol )

-

Glacial Acetic Acid

-

Methanol (B129727) (for washing)

Equipment:

-

18 x 150 mm test tube or a 100 mL Erlenmeyer flask

-

Hot water bath or steam bath

-

Stirring rod

-

Büchner funnel and vacuum flask

-

Vacuum filtration apparatus

-

Melting point apparatus

Procedure:

-

Weigh 0.4 g of trans-stilbene and place it into an 18 x 150 mm test tube.[5]

-

Add 4 mL of glacial acetic acid to the test tube.[5]

-

Gently heat the mixture in a hot water bath and stir with a glass rod until the trans-stilbene is completely dissolved.[5]

-

To the warm solution, add 0.8 g of pyridinium tribromide.[5] Use an additional 4 mL of glacial acetic acid to wash any solid reagent down the sides of the test tube.[5]

-

Heat the reaction mixture in a boiling water bath for 10-15 minutes, stirring occasionally.[5] The product, meso-1,2-dibromo-1,2-diphenylethane, will begin to precipitate as small platelets.[1]

-

Remove the test tube from the heat and allow it to cool to room temperature.

-

Further cool the mixture in an ice-water bath to maximize crystal formation.[1]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[1][5]

-

Wash the collected crystals with two small portions of cold methanol to remove the orange color of any remaining bromine and other impurities.[1][5]

-

Allow the product to air dry completely on the filter paper.

-

Weigh the dried product to determine the yield and characterize it by measuring its melting point.[5]

Protocol 2.2: "Green" Bromination via in situ Bromine Generation

This protocol is a safer, environmentally friendlier alternative that avoids the direct use of elemental bromine or its solid carriers. Bromine is generated in situ from the oxidation of hydrobromic acid by hydrogen peroxide.[6][7]

Materials:

-

trans-Stilbene (MW: 180.25 g/mol )

-

48% Hydrobromic Acid (HBr)

-

30% Hydrogen Peroxide (H₂O₂)

-

Saturated Sodium Bicarbonate solution

Procedure:

-

Place 0.5 g of trans-stilbene and 10 mL of ethanol in a 100-mL round-bottom flask equipped with a magnetic stir bar.[7]

-

Set up a reflux condenser on the flask and heat the mixture to reflux with stirring until the solid dissolves.[7]

-

Slowly add 1.2 mL of 48% aqueous HBr through the top of the condenser.[7]

-

Next, add 0.8 mL of 30% hydrogen peroxide dropwise to the reaction mixture. The solution should turn a golden-yellow color.[7]

-

Continue stirring under reflux for approximately 20 minutes, or until the yellow color fades and a white precipitate forms.[7]

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Cool the mixture further in an ice bath.[7]

-

Isolate the crude product by vacuum filtration.

-

Recrystallize the product from ethanol if necessary to achieve high purity.

-

Dry the final product, weigh it, and determine its melting point for characterization.

Data Presentation

The synthesis of dibromostilbene from trans-stilbene has been reported using various methods, with results summarized below. The melting point is a key indicator of product identity and purity, with the meso isomer having a significantly higher melting point than the racemic mixture.[5][9]

| Brominating Agent/Method | Solvent | Reported Yield (%) | Reported Melting Point (°C) | Reference |

| 10% Bromine Solution | Dichloromethane | 60.1% | 240.2 - 241.7 | [10] |

| Pyridinium Tribromide | Glacial Acetic Acid | 82.8% | N/A (Product used in next step) | [2] |

| Pyridinium Tribromide | Glacial Acetic Acid | 31.8% | 244.1 - 246.0 | [11] |

| HBr / H₂O₂ (in situ Br₂) | Ethanol | 28.9% | 235.7 - 241.2 | [8] |

| Literature Value (meso) | N/A | 238 - 243 | [5][6][9] | |

| Literature Value (racemic) | N/A | ~114 | [5][9][12] |

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of meso-1,2-dibromo-1,2-diphenylethane from trans-stilbene.

Caption: Workflow for the synthesis of this compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. prezi.com [prezi.com]

- 3. researchgate.net [researchgate.net]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. STILBENE BROMINATION [web.centre.edu]

- 8. scribd.com [scribd.com]

- 9. docsity.com [docsity.com]

- 10. odinity.com [odinity.com]

- 11. scribd.com [scribd.com]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Application Notes and Protocols for the Use of Dibromostilbene in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing dibromostilbene in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds, offering a versatile method for the synthesis of complex, multi-arylated stilbene (B7821643) derivatives, including tetraarylethylenes. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and potential biological activities.

The Suzuki-Miyaura coupling of this compound allows for a double arylation, providing access to a wide range of symmetrical and unsymmetrical tetraarylethylenes. The stereochemistry of the starting this compound (either (E)- or (Z)-isomer) is generally retained throughout the reaction, allowing for stereocontrolled synthesis.[1]

Reaction Principle and Selectivity

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide. In the case of this compound, two sequential or simultaneous coupling events can occur to replace both bromine atoms with aryl groups.

The general reaction scheme is as follows:

Key factors influencing the success and selectivity of the reaction include the choice of palladium catalyst, ligand, base, and solvent system. For a double Suzuki-Miyaura reaction, slightly more forcing conditions (e.g., higher temperature, longer reaction time, or a higher catalyst loading) may be required compared to a single coupling.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving dibromoalkenes and related substrates, providing a comparative overview of catalysts, bases, solvents, and reported yields. This data can serve as a starting point for the optimization of reactions with this compound.

| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 1 | 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids (2.5 equiv.) | Pd(PPh₃)₄ (not specified) | - | Na₂CO₃ (not specified) | 1,4-Dioxane (B91453)/H₂O | 100 | Not specified | 2,5-Diaryl-3-hexylthiophenes | Moderate to Good | [2] |

| 2 | 1,1-Dibromo-1-alkenes | Alkenyl- and Alkyltrifluoroborates | Pd(PPh₃)₄ (7 mol%) | - | Cs₂CO₃ (3 equiv.) | Toluene/H₂O | 60 | Not specified | Trisubstituted conjugated dienes | Excellent | [3] |

| 3 | 1,1-Dibromo-1-alkenes | Arylboronic acids | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | THF/H₂O or DME/H₂O | 65-90 | Not specified | Tetra-substituted alkenes | Good | [4] |

| 4 | (E)-Bromostilbene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | - | KOH | Not specified | RT | 1 | Triphenylethylene | Quantitative |

Experimental Protocols

This section provides a detailed, generalized protocol for the double Suzuki-Miyaura cross-coupling of (E)-dibromostilbene with arylboronic acids.

Protocol 1: Double Suzuki-Miyaura Coupling of (E)-Dibromostilbene

This protocol is optimized for the synthesis of symmetrical tetraarylethylenes.

Materials:

-

(E)-1,2-Dibromo-1,2-diphenylethene (this compound) (1.0 equiv.)

-

Arylboronic acid (2.2 - 2.5 equiv.)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2-4 mol%) with a suitable phosphine (B1218219) ligand (e.g., SPhos, PPh₃)

-

Base: Potassium carbonate (K₂CO₃) (3.0 equiv.), Sodium carbonate (Na₂CO₃) (3.0 equiv.), or Cesium carbonate (Cs₂CO₃) (3.0 equiv.)

-

Solvent: 1,4-Dioxane/Water (4:1 or 5:1), Toluene/Water (4:1), or DMF

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add (E)-dibromostilbene (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and the base (3.0 equiv.).

-

Add the palladium catalyst and, if necessary, the ligand.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction Execution: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired tetraarylethylene product.

Mandatory Visualizations

Diagram 1: Reaction Scheme for Double Suzuki-Miyaura Coupling

Caption: General scheme of the double Suzuki-Miyaura reaction with (E)-dibromostilbene.

Diagram 2: Experimental Workflow

Caption: General workflow for the double Suzuki-Miyaura cross-coupling of this compound.

Diagram 3: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: Dibromostilbene as a Precursor for Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of dibromostilbene as a precursor for novel organic light-emitting diode (OLED) materials. While direct literature on OLEDs fabricated from this compound derivatives is emerging, its structural motif is a key component in many high-performance organic semiconductors. This document outlines the synthetic pathways, primarily through palladium-catalyzed cross-coupling reactions, to generate advanced OLED materials. Detailed experimental protocols for these syntheses and for the subsequent fabrication of OLED devices are provided. Furthermore, a compilation of performance data for related stilbene-based and other relevant OLEDs is presented to serve as a benchmark for materials developed from this compound.

Introduction to this compound in OLEDs

This compound, with its stilbene (B7821643) core and reactive bromine functionalities, is a versatile building block for the synthesis of π-conjugated organic materials suitable for OLED applications. The stilbene backbone provides rigidity and contributes to the electronic properties necessary for efficient charge transport and light emission. The bromine atoms serve as reactive handles for introducing a variety of functional groups through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Heck reactions. This allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, including their emission color, quantum yield, and charge carrier mobility.

The synthetic versatility of this compound enables the creation of a diverse library of materials, including:

-

Emissive Layer (EML) Materials: By attaching chromophoric or electron-donating/withdrawing groups, this compound can be converted into highly fluorescent or phosphorescent emitters.

-

Host Materials: Functionalization with wide bandgap moieties can yield host materials capable of efficiently transferring energy to guest emitter molecules.

-

Charge Transport Materials: The introduction of appropriate substituents can tailor the HOMO and LUMO energy levels to facilitate efficient hole or electron transport.

Synthetic Pathways and Protocols

The primary methods for functionalizing this compound are palladium-catalyzed cross-coupling reactions. These reactions offer high efficiency and functional group tolerance, making them ideal for the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction can be used to introduce aryl or heteroaryl groups, thereby extending the π-conjugation and modifying the optoelectronic properties.

Protocol 1: Synthesis of a Tetraphenylstilbene Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a tetraphenylstilbene derivative from trans-4,4'-dibromostilbene and phenylboronic acid.

Materials:

-

trans-4,4'-Dibromostilbene (1.0 eq)

-

Phenylboronic acid (2.5 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene (B28343) (anhydrous)

-

Deionized water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add trans-4,4'-dibromostilbene, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene and ethanol (e.g., in a 4:1 v/v ratio) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water and extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired tetraphenylstilbene derivative.

Heck Coupling Reaction

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. This can be employed to further functionalize the stilbene core or to synthesize the this compound precursor itself.

Protocol 2: Synthesis of trans-4,4'-Dibromostilbene via a Double Heck Reaction

This protocol is adapted from a procedure for synthesizing symmetrical trans-stilbenes and can be used to prepare the this compound precursor.[1]

Materials:

-

Hydrochloric acid (6 N)

-

Sodium nitrite (B80452)

-

Sodium bicarbonate (10% aqueous solution)

-

Tetrafluoroboric acid (40%)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Methanol

-

Toluene

Procedure:

Part A: Synthesis of 4-[(Bromophenyl)azo]morpholine (Triazene Intermediate)

-

Dissolve 4-bromoaniline in 6 N HCl with warming and then cool to 0 °C.

-

Add a solution of sodium nitrite in water dropwise at 0 °C.

-

Add morpholine dropwise, followed by water and 10% aqueous sodium bicarbonate solution.

-

Stir for 1 hour, filter the precipitate, wash with water, and dry.

-

Recrystallize from hot light petroleum to obtain the pure triazene (B1217601).

Part B: Synthesis of trans-4,4'-Dibromostilbene

-

Charge a round-bottomed flask with the triazene intermediate and methanol, and cool to 0 °C.

-

Add 40% tetrafluoroboric acid dropwise.

-

Allow the reaction to warm to room temperature and stir for 10 minutes.

-

Add palladium(II) acetate, followed by a solution of vinyltriethoxysilane in methanol.

-

Add a second portion of palladium(II) acetate and continue stirring.

-

Warm the mixture to 40 °C and then heat under reflux.

-

Concentrate the solution, add water, and filter the precipitate.

-

Purify the crude product by boiling with toluene and subsequent recrystallization.[1]

OLED Device Fabrication and Characterization

Once a novel material is synthesized from a this compound precursor, its performance can be evaluated by fabricating a multi-layer OLED device.

Protocol 3: Fabrication of a Multi-layer OLED Device by Thermal Evaporation

This protocol outlines the fabrication of a standard multi-layer OLED device.

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole-Injection Layer (HIL) material (e.g., HAT-CN)

-

Hole-Transporting Layer (HTL) material (e.g., NPB)

-

Emissive Layer (EML) material (synthesized this compound derivative, potentially co-evaporated with a host)

-

Electron-Transporting Layer (ETL) material (e.g., TPBi)

-

Electron-Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone to improve the work function of the ITO.

-

Layer Deposition: In a high-vacuum thermal evaporation chamber, sequentially deposit the organic and inorganic layers onto the ITO substrate in the following order: HIL, HTL, EML, ETL, EIL, and finally the metal cathode. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.

-

Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

Characterization:

-

The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

-

The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are measured with a spectroradiometer.

-

The External Quantum Efficiency (EQE), Current Efficiency, and Power Efficiency are calculated from the collected data.

Data Presentation: Performance of Representative OLEDs

The following tables summarize the performance of various OLEDs from the literature that incorporate stilbene or other relevant structural motifs. This data serves as a benchmark for what might be achievable with materials derived from this compound.

Table 1: Performance of Blue Emitting OLEDs

| Host Material | Emitter/Dopant | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) | Reference |

| TDBA-Cz | Dopant | 6.45 | 7.25 | Not Reported | (0.167, 0.086) | [2] |

| Compound B (Pyrene-Benzimidazole) | Non-doped | 4.3 | Not Reported | Not Reported | (0.148, 0.130) | [3] |

| 3CzSiPMDTC | Non-doped | 12.9 | Not Reported | Not Reported | Not Reported | [2] |

| Pt(II) Complex | Emitter | 28.6 | Not Reported | Not Reported | (0.13, 0.15) | [2] |

Table 2: Performance of Green and Red Emitting OLEDs

| Host Material/System | Emitter/Dopant | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color | Reference |

| PPCz-N-POAtCzB | 5 wt% Dopant | 33.1 | Not Reported | Not Reported | Green | [4] |

| TDBA-SePh | Green Phosphor | >20 | Not Reported | Not Reported | Green | [2] |

| TDBA-SePh | Red Phosphor | >20 | Not Reported | Not Reported | Red | [2] |

| TSCT TADF System | Emitter | 22.1 | Not Reported | Not Reported | Yellow-Green to Red | [4] |

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Synthetic workflow from a this compound precursor to a functional OLED material.

Caption: Experimental workflow for the fabrication and characterization of a multi-layer OLED.

Caption: Simplified energy level diagram and charge carrier pathway in a multilayer OLED.

References

Application Notes and Protocols: Dibromostilbene in Materials Science

Introduction